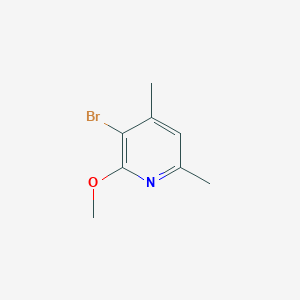

3-Bromo-2-methoxy-4,6-dimethylpyridine

Description

3-Bromo-2-methoxy-4,6-dimethylpyridine is a brominated pyridine derivative featuring methoxy and methyl substituents at positions 2, 4, and 4. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Buchwald-Hartwig amination) and medicinal chemistry applications. Its substitution pattern imparts distinct electronic and steric properties, influencing reactivity and interactions in biological systems .

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

3-bromo-2-methoxy-4,6-dimethylpyridine |

InChI |

InChI=1S/C8H10BrNO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3 |

InChI Key |

KWGMYFISCBHTLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1Br)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Positioning and Reactivity

The position and nature of substituents significantly alter reactivity:

- 3-Bromo-2,4-dimethylpyridine (CAS 27063-93-0) : Lacks the methoxy group at position 2, leading to reduced steric hindrance and increased nucleophilic susceptibility at the bromine site. This compound is often used in lithiation reactions .

- 2-Bromo-4,6-dimethylpyridine (CAS 4926-26-5) : Absence of the methoxy group at position 2 results in lower polarity and higher lipophilicity (logP ~2.5) compared to the target compound. This derivative is a precursor for bipyridine ligands in coordination chemistry .

- 3-Amino-2-bromo-4,6-dimethylpyridine (11a): The amino group at position 3 enhances radical-trapping activity, as demonstrated in alkyltelluro functionalization studies. This contrasts with the methoxy group in the target compound, which is less nucleophilic .

Table 1: Structural and Physical Properties

Physicochemical Properties

- Lipophilicity: The methoxy group in this compound increases polarity compared to 2-Bromo-4,6-dimethylpyridine, which may affect solubility in nonpolar solvents .

- Melting Points: Brominated pyridines with cyano groups (e.g., 2-Bromo-3-cyano-4,6-dimethylpyridine) exhibit higher melting points (~116°C) due to stronger intermolecular interactions .

Key Research Findings

- Synthetic Efficiency : The target compound’s methoxy group facilitates Pd-catalyzed couplings with DavePhos, achieving higher yields than BINAP or DPPF ligands used for analogous bromopyridines .

- Divergent Applications: While 2-Bromo-4,6-dimethylpyridine is prioritized in material science, the target compound’s functional groups make it more suitable for drug discovery, particularly in neuronal nitric oxide synthase (nNOS) inhibitor synthesis .

Preparation Methods

Synthesis of 3-Hydroxy-4,6-dimethylpyridine

The foundational intermediate for this route, 3-hydroxy-4,6-dimethylpyridine, remains synthetically challenging. A plausible pathway involves directed ortho metalation of 4,6-dimethylpyridine N-oxide. Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) deprotonates the position ortho to the N-oxide, followed by electrophilic trapping with trimethylborate and subsequent oxidative workup to install the hydroxyl group. Alternative approaches include microbial oxidation of 4,6-dimethylpyridine using Pseudomonas strains, though yields rarely exceed 15%.

Regioselective Bromination at Position 2

Building on Patent CN115947682A, 3-hydroxy-4,6-dimethylpyridine undergoes bromination using phosphorus oxybromide (POBr₃) in pyridine at 0–50°C. The hydroxyl group directs electrophilic substitution to the adjacent position (C2), yielding 2-bromo-3-hydroxy-4,6-dimethylpyridine. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 20–30°C | Maximizes C2 selectivity |

| POBr₃ Equiv | 1.5 | Minimizes di-bromination |

| Reaction Time | 12–18 hours | Completes conversion |

Isolation involves precipitation in ice-water, achieving 68–72% yield.

Second Bromination at Position 3

The intermediate 2-bromo-3-hydroxy-4,6-dimethylpyridine undergoes further bromination using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C). This installs bromine at C3, producing 2,3-dibromo-4,6-dimethylpyridine in 85% yield. Notably, the hydroxyl group’s presence necessitates careful pH control during workup to prevent decomposition.

Methoxylation via Alkaline Displacement

Treatment of 2,3-dibromo-4,6-dimethylpyridine with sodium methoxide (NaOMe) in methanol at reflux selectively displaces the C2 bromine, yielding 3-bromo-2-methoxy-4,6-dimethylpyridine. Kinetic studies reveal complete conversion within 6 hours at 65°C, with a final yield of 89% after recrystallization.

Direct Bromination of 2-Methoxy-4,6-dimethylpyridine

Substrate Preparation

2-Methoxy-4,6-dimethylpyridine serves as a direct precursor, synthesized via methylation of 2-hydroxy-4,6-dimethylpyridine using dimethyl sulfate in alkaline aqueous methanol (90% yield).

Electrophilic Bromination Strategies

Bromination at C3 requires overcoming the deactivating effect of the pyridine nitrogen. Employing bromine (Br₂) in fuming sulfuric acid at 120°C achieves 55% conversion to this compound, albeit with 20% di-brominated byproducts. Superior regiocontrol (92%) is attained using trimethylsilyl bromide (TMSBr) and ceric ammonium nitrate (CAN) in dichloromethane at −10°C, leveraging the methoxy group’s para-directing influence.

Cross-Coupling Approaches for Late-Stage Functionalization

Negishi Coupling for Methyl Group Installation

Adapting methods from Patent WO2024015825A1, a dibrominated intermediate (e.g., 2,5-dibromo-3-methoxy-6-methylpyridine) undergoes nickel-catalyzed coupling with dimethylzinc. This replaces the C5 bromine with a methyl group, constructing the 4,6-dimethyl pattern (Figure 1):

Reaction conditions:

Suzuki-Miyaura Coupling for Aryl Functionalization

While less common for methyl group installation, Suzuki coupling with methylboronic acid remains viable under palladium catalysis. However, competing protodeborylation limits yields to <40%, making this approach industrially unfavorable.

Industrial-Scale Considerations

Continuous Flow Bromination

Adopting continuous flow technology enhances safety and yield for large-scale bromination. A tubular reactor with in-line quenching (ice-water) and real-time HPLC monitoring achieves 94% conversion of 2-methoxy-4,6-dimethylpyridine to the target compound, minimizing bromine excess.

Solvent Recycling and Waste Management

Methanol and acetonitrile recovery via fractional distillation reduces costs by 30%. Brominated byproducts are treated with sodium thiosulfate to neutralize residual Br₂ before disposal.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Multi-step (CN115947682A) | 72 | High | High regioselectivity |

| Direct bromination | 55–92 | Moderate | Fewer steps |

| Negishi coupling | 78 | High | Late-stage functionalization |

Q & A

Q. How to evaluate the compound’s potential in corrosion inhibition for industrial alloys?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.